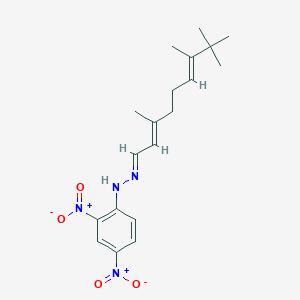
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone, also known as TAN, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in ethanol and acetone. TAN is a derivative of aldehyde, which makes it a useful tool in the study of aldehydes and their reactions.
Mécanisme D'action
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone reacts with aldehydes through a condensation reaction, forming a hydrazone derivative. The reaction is specific to aldehydes, making 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone a useful tool in the identification and quantification of aldehydes in complex mixtures.
Biochemical and Physiological Effects
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has no known biochemical or physiological effects on living organisms. It is a stable compound that does not react with biological molecules, making it safe to use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also a specific reagent that reacts only with aldehydes, making it a useful tool in the analysis of complex mixtures. However, 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has some limitations. It is not suitable for the analysis of aldehydes that contain functional groups that interfere with the reaction. 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone is also sensitive to light and can degrade over time, leading to inaccurate results.
Orientations Futures
There are several future directions for the use of 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone in scientific research. One area of interest is the study of aldehyde adducts in biological systems. 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone can be used to identify and quantify aldehyde adducts, which can provide insight into the mechanisms of aldehyde toxicity. Another area of interest is the development of new 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone derivatives that can react with other functional groups, expanding the range of compounds that can be analyzed using 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone. Finally, the use of 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone in the analysis of aldehydes in clinical samples, such as blood and urine, could provide valuable information about the role of aldehydes in disease.
Méthodes De Synthèse
The synthesis of 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone can be achieved through the reaction between 3,7,8,8-tetramethyl-2,6-nonadienal and 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction yields 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone as a yellow crystalline powder, which can be purified through recrystallization.
Applications De Recherche Scientifique
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has been used in various scientific research applications, including the identification and quantification of aldehydes in environmental and biological samples. 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has been used in the analysis of air samples, water samples, and food samples to determine the presence and concentration of aldehydes. 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has also been used in the study of aldehyde metabolism and the formation of aldehyde adducts in biological systems.
Propriétés
IUPAC Name |
2,4-dinitro-N-[(E)-[(2E,6E)-3,7,8,8-tetramethylnona-2,6-dienylidene]amino]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-14(7-6-8-15(2)19(3,4)5)11-12-20-21-17-10-9-16(22(24)25)13-18(17)23(26)27/h8-13,21H,6-7H2,1-5H3/b14-11+,15-8+,20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAKZLBOPSCUKN-YMKUZOLLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC=C(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC/C=C(\C)/C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(dimethylamino)hexyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5752694.png)


![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate](/img/structure/B5752722.png)


![2-{[(4-bromo-2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5752765.png)
![5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylnicotinonitrile](/img/structure/B5752771.png)
![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)
![methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5752787.png)
![3-{4-[(isopropylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5752790.png)

